molecular formula C15H17N3O2S B5177052 N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide

N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide

Cat. No. B5177052
M. Wt: 303.4 g/mol
InChI Key: LSRKMRLIAOQYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide, also known as IBT, is a synthetic compound that has shown promising results in various scientific research applications. IBT belongs to a class of compounds known as thiazolidinediones and has been studied for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide is not fully understood, but it is believed to act on various signaling pathways involved in cell growth, metabolism, and inflammation. N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the Akt/mTOR pathway, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells. In diabetes research, N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to improved glucose metabolism and insulin sensitivity. In neurodegenerative disorder research, N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide has been shown to activate the Nrf2/ARE pathway, leading to increased antioxidant and anti-inflammatory activity.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, improvement of glucose metabolism and insulin sensitivity, and neuroprotective effects. N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide has also been shown to have anti-inflammatory and antioxidant activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide in lab experiments is its potential therapeutic effects in various diseases. N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide has also been shown to have low toxicity and good bioavailability. However, one limitation of using N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide in lab experiments is the lack of understanding of its mechanism of action, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more specific and effective therapeutic applications. Another direction is to study the potential synergistic effects of N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide with other compounds or therapies. Additionally, the development of novel delivery methods for N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide may improve its bioavailability and therapeutic efficacy.

Synthesis Methods

N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide can be synthesized through a multi-step process involving the reaction of 4-isopropylbenzyl chloride with thiosemicarbazide, followed by cyclization and subsequent reaction with ethylenediamine. This method has been optimized to produce high yields of pure N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide.

Scientific Research Applications

N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and colon cancer cells. In diabetes research, N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide has been shown to improve glucose metabolism and insulin sensitivity. In neurodegenerative disorder research, N-(4-isopropylbenzyl)-N'-1,3-thiazol-2-ylethanediamide has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10(2)12-5-3-11(4-6-12)9-17-13(19)14(20)18-15-16-7-8-21-15/h3-8,10H,9H2,1-2H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRKMRLIAOQYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.